1'-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2'H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between an isoquinoline and a pyrimidine ring, with additional functional groups such as a nitro group and a chlorophenyl group. The presence of these functional groups and the spiro structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe final step involves the cyclization of the intermediate compounds to form the spiro linkage .
Industrial production methods for such complex compounds often involve multi-step synthesis processes, utilizing advanced techniques such as photoredox catalysis and transition metal-catalyzed reactions. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups and enhanced biological properties .
Scientific Research Applications
1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure and functional groups make it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the spiro structure and functional groups allow the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione include other spiro compounds with isoquinoline and pyrimidine rings. These compounds share similar structural features but differ in their functional groups and overall reactivity. Examples include:
Isoquino[2,1-a][3,1]oxazine derivatives: These compounds have an oxazine ring instead of a pyrimidine ring and exhibit different biological activities.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds contain a thiazole ring fused to the pyrimidine ring, resulting in unique chemical and biological properties.
Properties
Molecular Formula |
C26H19ClN4O5 |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2'-nitrospiro[1,3-diazinane-5,12'-6,7,11b,13-tetrahydroisoquinolino[2,1-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C26H19ClN4O5/c27-17-5-7-18(8-6-17)30-24(33)26(23(32)28-25(30)34)14-16-13-19(31(35)36)9-10-21(16)29-12-11-15-3-1-2-4-20(15)22(26)29/h1-10,13,22H,11-12,14H2,(H,28,32,34) |
InChI Key |
OCTWHJYZKKWRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3=CC=CC=C31)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)N(C4=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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